methyl 5-carbamimidoylpentanoate hydrochloride
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Overview
Description
Methyl 5-carbamimidoylpentanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a carbamimidoyl group attached to a pentanoate backbone, and it is often used in research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-carbamimidoylpentanoate hydrochloride typically involves the reaction of methyl 5-bromopentanoate with guanidine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the guanidine group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-carbamimidoylpentanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The carbamimidoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-carbamimidoylpentanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-carbamimidoylpentanoate hydrochloride involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(hydrazinecarbonyl)pentanoate: Similar structure but with a hydrazine group instead of a carbamimidoyl group.
Methyl 5-aminopentanoate: Contains an amino group instead of a carbamimidoyl group.
Uniqueness
Methyl 5-carbamimidoylpentanoate hydrochloride is unique due to its carbamimidoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
2763780-32-9 |
---|---|
Molecular Formula |
C7H15ClN2O2 |
Molecular Weight |
194.7 |
Purity |
95 |
Origin of Product |
United States |
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